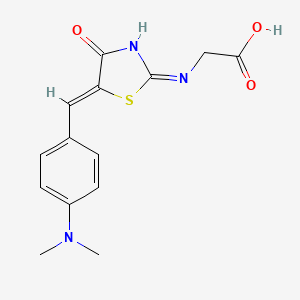

2-((E)-((Z)-5-(4-(dimethylamino)benzylidene)-4-oxothiazolidin-2-ylidene)amino)acetic acid

説明

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structural framework includes a 4-oxothiazolidin-2-ylidene core substituted with a 4-(dimethylamino)benzylidene group at position 5 and an acetic acid moiety at position 2 via an imine linkage. The E/Z isomerism arises from the stereochemistry of the benzylidene and imine groups, influencing its reactivity and biological interactions .

Synthesis typically involves condensation of 2-thioxothiazolidin-4-one derivatives with substituted aldehydes (e.g., 4-dimethylaminobenzaldehyde) under acidic conditions (glacial acetic acid, sodium acetate), followed by functionalization with aminoacetic acid derivatives .

特性

IUPAC Name |

2-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-17(2)10-5-3-9(4-6-10)7-11-13(20)16-14(21-11)15-8-12(18)19/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,20)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTSECXVHDPPDA-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NCC(=O)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NCC(=O)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors could potentially be the targets of our compound.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through a process of chemical oxidation. This involves the removal of electrons from susceptible chemical groups, oxidizing them, and becoming reduced in the process.

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it might influence the synthesis of amino acids from glycolytic and citric acid cycle intermediates. It could also potentially affect the metabolism of short-chain fatty acids, such as acetic acid.

Pharmacokinetics

It can be inferred from related compounds that it might undergo phase-1 metabolic reactions such as oxidation, hydroxylation, demethylation, deacetylation, and hepatic conjunctions. These reactions could impact its bioavailability.

Result of Action

It can be inferred from related compounds that it may generate oxidative stress, alter the function of pre-sympathetic neurons, and potentially influence cardiovascular function.

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as pH. For instance, amino acids, which might be structurally similar to our compound, can act as both an acid and a base, depending on the pH of the environment. Changes in pH can lead to changes in protein structure, which in turn can change biological activity.

生物活性

The compound 2-((E)-((Z)-5-(4-(dimethylamino)benzylidene)-4-oxothiazolidin-2-ylidene)amino)acetic acid , also known as a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 278.32 g/mol

- Melting Point : 247-248 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Activity : Potential to inhibit tumor cell proliferation.

- Anti-inflammatory Properties : Possible role in reducing inflammation.

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of thiazolidinone derivatives against several pathogenic microorganisms. The following table summarizes the minimum inhibitory concentrations (MIC) of relevant compounds:

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| 4c | Staphylococcus aureus | 5 | 10 |

| 4c | Enterococcus faecalis | 2.5 | 5 |

| 4c | Escherichia coli | >40 | >40 |

| 4c | Yersinia pestis | 5 | - |

Key Findings :

- Compound 4c showed significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 2.5 µM, indicating potent bactericidal effects .

- The compound exhibited a capability to inhibit biofilm formation in Staphylococcus epidermidis by up to 80% at concentrations of 40 µM .

Anticancer Activity

Thiazolidinone derivatives have also been explored for their anticancer properties. The following table outlines the IC50 values for various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3g | Caco2 (Colorectal Carcinoma) | <10 |

| 3g | HCT116 (Colorectal Carcinoma) | <10 |

| - | MDA-MB231 (Breast Carcinoma) | >10 |

Research Insights :

- Compound 3g demonstrated significant antiproliferative activity in colorectal cancer cell lines with IC50 values lower than 10 µM .

- The structure-activity relationship suggests that modifications to the thiazolidinone scaffold can enhance anticancer efficacy .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Protein Kinases : Some thiazolidinones have been shown to inhibit key protein kinases involved in cancer cell proliferation .

- Disruption of Bacterial Cell Membranes : The lipophilic nature of certain derivatives may facilitate penetration into bacterial membranes, enhancing their antimicrobial efficacy .

Case Studies

- A study on the synthesis and antibacterial activity of novel thiazolidinone derivatives revealed that specific modifications at the aryl group significantly improved antibacterial potency against resistant strains .

- Another investigation highlighted the potential of these compounds as dual-action agents capable of targeting both cancer cells and pathogenic bacteria, showcasing their versatility in therapeutic applications .

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl) enhance antimicrobial activity but reduce solubility due to increased hydrophobicity .

- Electron-donating groups (e.g., OH, N(CH₃)₂) improve anticancer activity by facilitating interactions with DNA or enzyme active sites. The dimethylamino group in the target compound shows superior selectivity against breast (MCF-7) and lung (A549) cancer cells compared to nitro or chloro analogues .

- Bulkier substituents (e.g., benzyloxy, methoxy) in {5-[(4-benzyloxy-3-methoxyphenyl)methylidene]...} increase steric hindrance, reducing yield but improving anti-inflammatory activity .

Physicochemical and Spectroscopic Data

- ¹H NMR : The target compound shows a singlet at δ 3.05 ppm for N(CH₃)₂, absent in other analogues. The imine proton (N=CH) resonates at δ 8.2 ppm, similar to nitro and chloro derivatives .

- Melting points : Higher melting points correlate with stronger intermolecular hydrogen bonding (e.g., 277–280°C for {5-[(4-benzyloxy-3-methoxyphenyl)...} due to π-π stacking) .

Q & A

Q. Optimization :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .

- Catalyst loading : Piperidine (10–15 mol%) balances yield and side-product formation .

- Temperature control : Reflux (~80°C) ensures complete imine formation while avoiding decomposition .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry of the benzylidene and thiazolidinone moieties (e.g., Z/E isomerism) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., deviations <0.4% indicate purity) .

- Melting Point : Sharp melting ranges (e.g., 172–175°C vs. 277–280°C for analogs) distinguish polymorphs .

Advanced: How can computational methods resolve contradictions in experimental data, such as unexpected reaction yields or isomer ratios?

- Density Functional Theory (DFT) : Predicts thermodynamic stability of Z vs. E isomers by calculating Gibbs free energy differences .

- Reaction Pathway Modeling : Identifies kinetic barriers (e.g., via transition-state analysis) to explain low yields in certain substituent configurations .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates, guiding solvent optimization (e.g., ethanol vs. DMF) .

Example : A 24% yield for one analog (vs. 73% for another) was attributed to steric hindrance in the transition state, validated by DFT .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Systematic Substituent Variation : Modify the benzylidene aryl group (e.g., electron-withdrawing vs. donating groups) and monitor biological activity shifts .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen-bonding or hydrophobic interactions .

- QSAR Models : Correlate logP, polar surface area, or Hammett constants with activity data (e.g., IC50 values) .

Case Study : A methoxy-substituted analog showed enhanced binding to kinase targets due to improved π-π stacking, as confirmed by SPR assays .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies?

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to normalize activity measurements .

- Metastability Analysis : Monitor compound stability in assay buffers via HPLC to rule out degradation artifacts .

- Orthogonal Validation : Confirm activity trends using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

Example : Contradictory IC50 values for a thiazolidinone analog were traced to buffer pH affecting protonation of the dimethylamino group .

Advanced: What methodologies are recommended for studying interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) to proteins like serum albumin or enzymes .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-DNA interactions .

- Cryo-EM/X-ray Crystallography : Resolves binding modes at atomic resolution, critical for rational drug design .

Key Finding : A structurally similar compound exhibited dual binding to DNA and COX-2, revealed by ITC and molecular docking .

Basic: How should researchers handle solubility challenges during in vitro assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 5–6) to protonate the acetic acid moiety and enhance solubility .

Advanced: What are the best practices for scaling up synthesis without compromising purity?

- Flow Chemistry : Continuous reactors minimize side reactions during condensation steps .

- Crystallization Engineering : Use seed crystals and controlled cooling rates to avoid amorphous by-products .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。